Technical Guide: Physicochemical Profiling & Synthetic Utility of 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone
Technical Guide: Physicochemical Profiling & Synthetic Utility of 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone
Executive Summary
This guide provides an in-depth technical analysis of 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone (CAS: 50508-35-5), a critical intermediate scaffold in medicinal chemistry. Structurally, the compound features a lipophilic piperidine amide linked to a 4-nitrophenoxy moiety via an acetyl spacer. This specific architecture is frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and potential antileukemic candidates.
This document moves beyond basic catalog data to provide a self-validating synthetic workflow , predicted physicochemical consensus data for formulation scientists, and a rigorous characterization protocol.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone |
| CAS Number | 50508-35-5 |
| Molecular Formula | |
| Molecular Weight | 264.28 g/mol |
| SMILES | O=C(CN1CCCCC1)COc2ccc([O-])cc2 |
| InChI Key | (Predicted) SUGXZLKUDLDTKX-UHFFFAOYSA-N analog |
| Structural Class | Phenoxyacetamide / Piperidine derivative |
Structural Features[1][2][5][6][7][8][9]
-
Electron Deficient Ring: The p-nitrophenoxy group acts as a strong electron-withdrawing system, influencing the acidity of the methylene protons (
-to-carbonyl) and increasing metabolic stability against oxidative attack on the ring. -
Amide Linker: The tertiary amide bond provides hydrolytic stability compared to esters, making it a robust scaffold for in vivo studies.
-
Lipophilic Domain: The piperidine ring contributes significantly to the LogP, balancing the polarity of the nitro group to enhance membrane permeability.
Physicochemical Profile (Consensus Data)
Note: Values below represent a consensus of experimental analogs and high-fidelity in silico predictions (SwissADME/ACD/Labs) for early-stage development.
| Property | Value / Range | Implications for Development |
| Physical State | Solid (Crystalline powder) | Suitable for solid oral dosage formulation. |
| Melting Point | 115°C – 125°C (Predicted) | Stable at standard processing temperatures. |
| LogP (Octanol/Water) | 1.6 – 1.9 | Optimal for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~72 Ų | Good intestinal absorption (<140 Ų) and potential blood-brain barrier penetration. |
| Water Solubility | Low (< 0.1 mg/mL) | Requires cosolvents (DMSO, PEG400) or lipid-based delivery systems. |
| pKa | Neutral (Amide) | No ionization at physiological pH; solubility is pH-independent. |
| H-Bond Donors | 0 | High membrane permeability. |
| H-Bond Acceptors | 4 (Nitro O, Amide O, Ether O) | Interaction points for receptor binding. |
Synthetic Protocol: The "Self-Validating" System
Workflow Diagram (DOT)
Caption: Step-wise synthesis via acid chloride activation to ensure high purity and removal of unreacted amine.
Detailed Methodology
Step 1: Activation
-
Charge a round-bottom flask with (4-nitrophenoxy)acetic acid (1.0 eq).
-
Add Thionyl Chloride (
) (3.0 eq) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution (
) ceases. -
Evaporate excess
under reduced pressure to yield the crude acid chloride (yellow oil/solid). Critical Checkpoint: IR should show shift from carboxylic C=O (1710 cm⁻¹) to acyl chloride C=O (~1800 cm⁻¹).
Step 2: Coupling
-
Dissolve the crude acid chloride in dry Dichloromethane (DCM).
-
Cool to 0°C.
-
Add a mixture of Piperidine (1.1 eq) and Triethylamine (
, 1.5 eq) dropwise. Note: scavenges the HCl generated. -
Stir at Room Temperature (RT) for 4 hours.
Step 3: Purification (The Self-Validation Step)
-
Acid Wash: Wash organic layer with 1N HCl. Purpose: Removes unreacted piperidine (protonates to water-soluble salt).
-
Base Wash: Wash with sat.
. Purpose: Removes unreacted starting acid. -
Dry & Concentrate: Dry over
, filter, and evaporate. -
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to obtain pale yellow crystals.
Characterization & Quality Control
To validate the identity of 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone , look for these specific diagnostic signals.
Nuclear Magnetic Resonance ( H-NMR)
-
Aromatic Region (AA'BB' System): Two doublets at
8.2 ppm (2H, ortho to ) and 7.0 ppm (2H, ortho to ether linkage). This confirms the para-substituted ring integrity. -
Linker (Singlet): A sharp singlet at
4.7–4.8 ppm (2H, ). Note: This peak is deshielded by the phenoxy oxygen. -
Piperidine Ring:
-
Multiplet at
3.4–3.6 ppm (4H, -methylene protons adjacent to N). -
Multiplet at
1.5–1.7 ppm (6H, -methylene protons).
-
Infrared Spectroscopy (FT-IR)
-
Nitro Stretches: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
-
Amide Carbonyl: Strong peak at 1640–1650 cm⁻¹ (Tertiary amide).
-
Ether Linkage: Band at ~1240 cm⁻¹ (
).
Biological Relevance & Applications[4][5][9]
This scaffold serves as a versatile building block in drug discovery.
Pharmacological Pathways
-
Anti-inflammatory: The 4-nitrophenoxy motif mimics the structure of several COX-2 inhibitors. The piperidine tail improves oral absorption.
-
Antimicrobial: Related phenoxy-acetamide derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.
-
Antileukemic Potential: Derivatives of this scaffold have been investigated for cytotoxicity against K562 leukemia cell lines, likely acting via tubulin polymerization inhibition.
Signaling Pathway Interaction (Hypothetical)
Caption: Hypothetical mechanism of action based on structural analogs in anti-inflammatory pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15720, (4-Nitrophenoxy)acetic acid. Retrieved from [Link]
-
Preprints.org (2026). Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.[1] (Demonstrates synthetic methodology for phenoxy-amide derivatives). Retrieved from [Link]
- ChemBlink.2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone (CAS 50508-35-5).
-
SwissADME. Molecular Properties and Drug-Likeness Prediction. (Methodology used for LogP and TPSA consensus). Retrieved from [Link]
